An In-depth Technical Guide to the Chemical Properties of 1-Bromo-4-isobutyl-2-nitrobenzene
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-4-isobutyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-Bromo-4-isobutyl-2-nitrobenzene (CAS No. 1242336-57-7). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and presents extrapolated data based on closely related analogs. The guide covers physicochemical properties, reactivity, a plausible experimental protocol for its synthesis, and its emerging role as a building block in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers in chemistry and drug development.
Introduction
1-Bromo-4-isobutyl-2-nitrobenzene is a substituted aromatic compound with significant potential as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a brominated and nitrated benzene ring with an isobutyl substituent, offers multiple reaction sites for the construction of complex molecules. Notably, it has been identified as a building block for protein degraders, a rapidly advancing therapeutic modality. This guide aims to provide a detailed summary of its chemical characteristics to support its application in research and development.
Physicochemical Properties
| Property | Value | Source/Basis |
| IUPAC Name | 1-Bromo-4-isobutyl-2-nitrobenzene | |
| CAS Number | 1242336-57-7 | |
| Molecular Formula | C₁₀H₁₂BrNO₂ | Confirmed |
| Molecular Weight | 258.11 g/mol | Confirmed |
| Appearance | Pale yellow oil | Inferred from Analog[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate) | Inferred from Analogs |
Spectroscopic Data
While a complete set of spectroscopic data for 1-Bromo-4-isobutyl-2-nitrobenzene is not published, a mass spectrum is available for a compound with the same molecular formula and a compatible name ("4-Bromo-2-isobutyl-1-nitrobenzene").[1] The expected features for ¹H NMR, ¹³C NMR, and IR spectroscopy can be inferred from analogous compounds.
Mass Spectrometry (MS)
The mass spectrum for 4-Bromo-2-isobutyl-1-nitrobenzene shows a molecular ion peak consistent with the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.[1]
| m/z | Relative Intensity (%) | Assignment |
| 257/259 | ~5 / 5 | [M]⁺ / [M+2]⁺ |
| 201/203 | ~20 / 20 | [M-NO₂]⁺ |
| 122 | ~100 | [M-Br-NO₂]⁺ |
| 57 | ~80 | [C₄H₉]⁺ (isobutyl cation) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Based on the structure and data from similar compounds[2][3][4][5], the following chemical shifts are anticipated for ¹H and ¹³C NMR spectra in CDCl₃.
¹H NMR (Predicted):
-
Aromatic Protons (3H): Multiplets in the range of δ 7.5-8.2 ppm.
-
Benzylic -CH₂- (2H): Doublet around δ 2.5-2.7 ppm.
-
Isobutyl -CH- (1H): Multiplet around δ 1.8-2.0 ppm.
-
Isobutyl -CH₃ (6H): Doublet around δ 0.9-1.0 ppm.
¹³C NMR (Predicted):
-
Aromatic Carbons: Signals between δ 120-150 ppm.
-
Isobutyl Carbons: Signals between δ 20-45 ppm.
Infrared (IR) Spectroscopy (Predicted)
Key absorption bands are expected for the nitro and aromatic functionalities based on spectra of related compounds.[6][7][8][9]
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2960-2870 | Medium-Strong | Aliphatic C-H stretch |
| ~1525 & ~1345 | Strong | Asymmetric & Symmetric NO₂ stretch |
| ~1600, ~1470 | Medium | Aromatic C=C stretch |
| ~800-900 | Strong | C-H out-of-plane bend (substituted benzene) |
| ~600-700 | Medium | C-Br stretch |
Chemical Reactivity and Synthesis
The reactivity of 1-Bromo-4-isobutyl-2-nitrobenzene is dictated by its functional groups: the nitro group, the bromine atom, and the isobutyl-substituted aromatic ring.
-
Nitro Group: The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amine, providing a key functional handle for further elaboration in synthetic pathways.
-
Bromine Atom: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions, particularly due to the activating effect of the ortho-nitro group. It is also a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Isobutyl Group: The isobutyl group is an electron-donating alkyl group, which can influence the regioselectivity of certain reactions.
Plausible Synthesis Pathway
A likely synthetic route to 1-Bromo-4-isobutyl-2-nitrobenzene is the nitration of 1-bromo-4-isobutylbenzene. The isobutyl group is an ortho-, para-directing group. Due to steric hindrance from the isobutyl group, nitration is expected to favor the position ortho to the bromine and meta to the isobutyl group.
Caption: Plausible synthesis of 1-Bromo-4-isobutyl-2-nitrobenzene.
Experimental Protocols
The following is a generalized experimental protocol for the nitration of an alkyl-substituted bromobenzene, adapted from procedures for similar compounds.[10][11] This protocol should be considered a template and would require optimization for the specific synthesis of 1-Bromo-4-isobutyl-2-nitrobenzene.
Materials:
-
1-Bromo-4-isobutylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Caption: Experimental workflow for the synthesis of 1-Bromo-4-isobutyl-2-nitrobenzene.
Applications in Drug Development
Intermediate in Organic Synthesis
The dual functionality of the bromo and nitro groups makes 1-Bromo-4-isobutyl-2-nitrobenzene a valuable intermediate for building complex molecular scaffolds. The bromine can be used in cross-coupling reactions to introduce new aryl or alkyl groups, while the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other transformations.
Building Block for PROTACs
A key application of this compound is in the synthesis of PROTACs.[12] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase to the POI.[12][13][14] 1-Bromo-4-isobutyl-2-nitrobenzene can serve as a precursor to a linker or a ligand that binds to the POI or the E3 ligase. The isobutyl group may contribute to favorable hydrophobic interactions within the binding pocket of the target protein.
Caption: Logical relationship in PROTAC synthesis.
Safety and Handling
Specific safety data for 1-Bromo-4-isobutyl-2-nitrobenzene is not available. The following handling precautions are based on data for analogous nitrobromobenzene compounds.[15][16][17][18][19]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
1-Bromo-4-isobutyl-2-nitrobenzene is a valuable chemical intermediate with growing importance in the field of targeted protein degradation. While comprehensive experimental data is currently lacking in the public domain, this guide provides a foundational understanding of its properties, reactivity, and potential applications based on available information and knowledge of similar compounds. As research in this area progresses, it is anticipated that more detailed characterization of this compound will become available, further enabling its use in the development of novel therapeutics.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Bromo-2-nitrobenzene(577-19-5) 1H NMR spectrum [chemicalbook.com]
- 4. 1-Bromo-4-tert-butylbenzene(3972-65-4) 1H NMR spectrum [chemicalbook.com]
- 5. 1-Bromo-4-butylbenzene(41492-05-1) 1H NMR spectrum [chemicalbook.com]
- 6. irjet.net [irjet.net]
- 7. Benzene, 1-bromo-2-nitro- [webbook.nist.gov]
- 8. 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum [chemicalbook.com]
- 9. Solved - Analyze the IR spectrum of 1-bromo-2-nitrobenzene. | Chegg.com [chegg.com]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. Page loading... [wap.guidechem.com]
- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. dl.novachem.com.au [dl.novachem.com.au]
- 17. cdnisotopes.com [cdnisotopes.com]
- 18. fishersci.com [fishersci.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]


